5-Hydroxy-2-(4-aminophenyl)benzofuran
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Overview
Description
5-Hydroxy-2-(4-aminophenyl)benzofuran is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2-(4-aminophenyl)benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxybenzyl ketones or o-hydroxyacetophenones under basic conditions . Another approach involves the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. The use of microwave-assisted synthesis has also been explored for related benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-2-(4-aminophenyl)benzofuran can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in aromatic compounds, substitution reactions can introduce different substituents onto the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products: The products formed depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups like nitro or halogen atoms.
Scientific Research Applications
5-Hydroxy-2-(4-aminophenyl)benzofuran has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases like cancer and infections.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-(4-aminophenyl)benzofuran involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another compound used for similar therapeutic purposes.
Angelicin: Known for its biological activities, including antimicrobial properties.
Uniqueness: 5-Hydroxy-2-(4-aminophenyl)benzofuran stands out due to its specific structural features and the range of biological activities it exhibits
Properties
CAS No. |
888703-99-9 |
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Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C14H11NO2/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,16H,15H2 |
InChI Key |
JDGXRZSZWVUFMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)N |
Origin of Product |
United States |
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